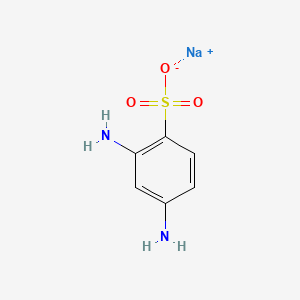

Sodium 2,4-diaminobenzenesulfonate

Description

Properties

CAS No. |

3177-22-8 |

|---|---|

Molecular Formula |

C6H8N2NaO3S |

Molecular Weight |

211.20 g/mol |

IUPAC Name |

sodium;2,4-diaminobenzenesulfonate |

InChI |

InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11); |

InChI Key |

ZSBCZEFDYNLRQQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N)N)S(=O)(=O)O.[Na] |

Other CAS No. |

3177-22-8 |

Related CAS |

88-63-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Solvents

- Reagents: m-Phenylenediamine, sulfuric acid or oleum (fuming sulfuric acid), sometimes with phosphoric acid or polyphosphoric acid as co-solvents.

- Temperature: Typically 140–250°C, with optimal ranges between 160–210°C or 170–200°C for best yield and purity.

- Solvents: Inorganic solvents such as phosphoric acid or polyphosphoric acid, and organic solvents with boiling points above 140°C (e.g., o-dichlorobenzene) are used either alone or in combination to control reaction environment and improve product quality.

Typical Procedure

- m-Phenylenediamine is mixed with sulfuric acid or oleum in the chosen solvent.

- The mixture is heated to the target temperature range and maintained for several hours (4–6 hours).

- After reaction completion, the mixture is cooled, diluted with water, and the aqueous phase is separated.

- The product is purified by decolorization and crystallization to obtain high-purity 2,4-diaminobenzenesulfonic acid.

- Finally, neutralization with sodium hydroxide or sodium salts converts the acid to sodium 2,4-diaminobenzenesulfonate.

Representative Data from Patents and Research

| Parameter | Example 1 (Patent CN1900058A) | Example 2 (Patent CN1900058A) | Literature Example (SCIRP 2024) |

|---|---|---|---|

| m-Phenylenediamine (g) | 100 | 100 | 32 |

| Sulfuric acid (98%) (g) | 100 | 155 | Oleum or sulfur trioxide |

| Solvent | o-Dichlorobenzene + sulfuric acid | Phosphoric acid + sulfuric acid | 1,2-Dichloroethane |

| Temperature (°C) | 175–180 | 195–200 | 60 |

| Reaction time (hours) | 4 | 6 | 10 |

| Yield (%) | 95 | 95 | 95 |

| Product purity (HPLC) (%) | 99 | 99 | Not specified |

| Product form | White crystalline solid | White crystalline solid | White solid |

Advantages and Challenges

- Advantages: High yield (~95%), high purity (~99%), relatively simple process.

- Challenges: Use of large amounts of concentrated sulfuric acid or oleum leads to environmental concerns and requires careful handling due to corrosiveness and high temperature.

An alternative method involves:

- Sulfonation of 2,4-dinitrochlorobenzene or related nitro compounds.

- Subsequent reduction (e.g., catalytic hydrogenation) to convert nitro groups to amino groups, yielding 2,4-diaminobenzenesulfonic acid.

- Neutralization to sodium salt.

Process Characteristics

- Typically involves multiple steps: sulfonation, salt formation, reduction.

- Lower overall yield and product quality compared to direct sulfonation of m-phenylenediamine.

- More complex and costly due to additional steps and reagents.

- Generates more waste and environmental burden.

Research has explored different sulfonation reagents to optimize the process:

| Sulfonation Reagent | Reaction Conditions | Product Yield | Notes |

|---|---|---|---|

| Sulfur trioxide (SO3) | 60°C, 10 hours in 1,2-dichloroethane | 95% | Fewer steps, lower cost, higher yield |

| Chlorosulfonic acid | 70–110°C, several hours | 95% | Requires careful handling, multi-step work |

| Sulfuric acid/oleum | 140–250°C, 4–6 hours | 95% | Industrially common, environmental concerns |

- The sulfonation of m-phenylenediamine with sulfur trioxide in organic solvents offers advantages in reducing reaction steps and cost.

- Use of large quantities of concentrated sulfuric acid or oleum poses environmental pollution risks and increases production costs.

- Patented processes have introduced solvent systems (e.g., phosphoric acid, polyphosphoric acid, organic solvents) to mitigate these issues.

- Solid-phase reactions and optimized temperature control have been developed to reduce waste and improve safety.

| Method | Raw Material | Sulfonation Reagent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|---|---|

| Direct sulfonation of m-PDA | m-Phenylenediamine | Sulfuric acid or oleum | Phosphoric acid, o-dichlorobenzene | 140–250 | 4–6 | ~95 | ~99 | High acid use, waste acid | Industrially preferred, high yield |

| Sulfonation with sulfur trioxide | m-Phenylenediamine | Sulfur trioxide | 1,2-Dichloroethane | ~60 | 10 | 95 | Not specified | Lower acid use, fewer steps | Research scale, cost-effective |

| Sulfonation with chlorosulfonic acid | m-Phenylenediamine | Chlorosulfonic acid | 1,2-Dichlorobenzene | 70–110 | 3–5 | 95 | Not specified | Moderate acid use | Multi-step, requires careful handling |

| Reduction of dinitrobenzene sulfonic acid | 2,4-Dinitrobenzene sulfonic acid | Catalytic hydrogenation | Various | Variable | Variable | Lower | Lower | More waste, complex steps | Less favored industrially |

The preparation of this compound is most efficiently achieved by direct sulfonation of m-phenylenediamine using sulfuric acid or oleum in the presence of suitable solvents at elevated temperatures. This method offers high yield and purity but requires management of environmental and safety concerns due to the use of concentrated acids. Alternative sulfonation reagents such as sulfur trioxide provide promising routes with fewer steps and lower costs but are less common industrially. Reduction of sulfonated nitro compounds is less efficient and more complex.

Ongoing research focuses on optimizing reaction conditions, solvent systems, and reagent choices to balance yield, purity, cost, and environmental impact, aiming for sustainable and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-diaminobenzenesulfonate undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: The reaction is typically carried out in an aqueous medium at controlled temperatures.

Products: Oxidized derivatives of the original compound.

-

Reduction:

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Conditions: The reaction is performed under an inert atmosphere to prevent unwanted side reactions.

Products: Reduced forms of the compound, potentially leading to the formation of amines.

-

Substitution:

Reagents: Various nucleophiles such as halides or alkoxides.

Conditions: The reaction is conducted in an appropriate solvent, often under reflux conditions.

Products: Substituted derivatives of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Solvents: Water, ethanol, or other polar solvents.

Temperature: Reactions are typically carried out at room temperature or under reflux conditions.

Scientific Research Applications

Chemical Synthesis

Sodium 2,4-diaminobenzenesulfonate serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of azo dyes and other sulfonated compounds due to its amino and sulfonate functional groups.

Azo Dyes Production

Azo dyes are widely used in textiles and other industries. This compound can be diazotized and subsequently coupled with various phenolic compounds to produce vibrant azo dyes. The reaction mechanism typically involves:

- Diazotization : Sodium nitrite is used to convert the amine group into a diazonium salt.

- Coupling Reaction : The diazonium salt reacts with phenolic compounds to form azo dyes.

Table 1: Azo Dyes Derived from this compound

| Dye Name | Application Area | Color |

|---|---|---|

| Acid Orange 7 | Textile dyeing | Orange |

| Direct Red 28 | Paper and leather | Red |

| Reactive Blue 19 | Cotton dyeing | Blue |

Pharmaceutical Applications

This compound has shown potential in medicinal chemistry as a building block for various pharmaceutical agents.

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this salt have been tested against bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Activity

A study demonstrated that a derivative of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antibiotic precursor .

Environmental Applications

Due to its sulfonate group, this compound has applications in environmental science, particularly in wastewater treatment processes.

Removal of Heavy Metals

Studies have shown that this compound can chelate heavy metals such as lead and cadmium from contaminated water sources. The chelation process enhances the solubility of these metals, facilitating their removal through precipitation or adsorption techniques.

Table 2: Heavy Metal Removal Efficiency Using this compound

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb²⁺) | 100 | 10 | 90 |

| Cadmium (Cd²⁺) | 50 | 5 | 90 |

Research and Development

Ongoing research focuses on optimizing the synthesis methods for this compound to enhance yield and purity. Recent advancements include:

- Microwave-Assisted Synthesis : This method significantly reduces reaction times while improving product yields.

- Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts in the synthesis process to minimize ecological impact.

Case Study: Microwave-Assisted Synthesis

A study reported a yield increase of up to 95% when employing microwave-assisted techniques compared to traditional heating methods .

Mechanism of Action

The mechanism of action of sodium 2,4-diaminobenzenesulfonate involves its interaction with various molecular targets and pathways. As a chain extender in polyurethane synthesis, it reacts with isocyanate groups to form urethane linkages, enhancing the polymer’s properties. The sulfonate group imparts hydrophilicity, improving the dispersion of the polymer in aqueous systems .

Comparison with Similar Compounds

Sodium 2,4-Dinitrobenzenesulfonate

- Molecular Formula : C₆H₃N₂NaO₇S

- Substituents: Two nitro (-NO₂) groups at 2- and 4-positions.

- Key Differences: Nitro groups are electron-withdrawing, reducing solubility in polar solvents compared to amino groups. Higher molecular weight (270.15 g/mol) and lower thermal stability due to nitro group decomposition risks . Safety: Classified as a flammable solid (H228) and irritant (H315, H319) .

Sodium 2,4-Dimethylbenzenesulfonate

- Molecular Formula : C₈H₉NaO₃S

- Substituents : Two methyl (-CH₃) groups at 2- and 4-positions.

- Key Differences: Methyl groups are hydrophobic, leading to lower water solubility than amino-substituted analogs. Used primarily as a surfactant or detergent intermediate due to its non-polar character .

Sodium 3,5-Dichloro-2-hydroxybenzenesulfonate

- Molecular Formula : C₆H₃Cl₂NaO₄S

- Substituents : Chloro (-Cl) and hydroxyl (-OH) groups.

- Key Differences :

Physicochemical and Functional Properties

Table 1: Comparative Properties of this compound and Analogs

Reaction Efficiency and Industrial Relevance

- This compound: Enhances WPU synthesis by enabling solvent-free processes and reducing chain extension time to 6 hours at 25–30°C . Amino groups facilitate hydrogen bonding, improving mechanical properties of polymers .

- Sodium 2,4-Dinitrobenzenesulfonate :

- Sodium 2,4-Dimethylbenzenesulfonate: Lacks reactive amino groups, making it unsuitable for catalytic or polymerization applications .

Q & A

Basic: What are the optimal synthetic routes for Sodium 2,4-diaminobenzenesulfonate, and how can reaction conditions be systematically optimized?

Answer:

The compound is typically synthesized via iron powder reduction of 2,4-dinitrochlorobenzene followed by sulfonation and neutralization with sodium carbonate . To optimize yield and purity:

- Parameter screening : Vary temperature (60–90°C), pH (6–8), and reaction time (4–8 hours) during sulfonation.

- Catalyst alternatives : Replace iron powder with hydrogenation catalysts (e.g., Pd/C) to reduce metal waste .

- Post-synthesis purification : Use vacuum crystallization and centrifugal dehydration to isolate high-purity crystals (>98% HPLC) .

Advanced: How can computational methods predict reaction mechanisms and intermediates in this compound synthesis?

Answer:

Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level can model reaction pathways, such as:

- Nitro group reduction : Calculate activation energies for nitro-to-amine conversion under varying redox conditions .

- Sulfonation intermediates : Identify transient species (e.g., sulfonic acid radicals) using solvent continuum models (SMD) .

- Validation : Compare computational results with experimental HPLC and mass spectrometry data to resolve discrepancies .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Exposure mitigation : Use PPE (gloves, goggles) and fume hoods to avoid skin/eye contact (H313/H333 hazards) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Waste disposal : Segregate acidic/alkaline waste and consult certified hazardous waste handlers .

Advanced: What mechanistic insights explain the compound’s degradation pathways under advanced oxidation processes (AOPs)?

Answer:

- Hydroxyl radical (•OH) attack : Dominant pathway involves •OH addition to aromatic rings, forming phenolic intermediates that oxidize to quinones .

- Competing pathways : Hydrogen atom transfer (HAT) and nitro group elimination may occur, with DFT studies showing energy barriers <20 kcal/mol .

- Experimental validation : Use LC-MS to detect intermediates (e.g., sulfonate radicals) and quantify mineralization rates via TOC analysis .

Basic: How can researchers assess the ecotoxicological impact of this compound?

Answer:

- Standard assays :

- Dose-response modeling : Fit data to log-logistic curves to estimate NOEC (No Observed Effect Concentration) .

Advanced: What predictive models integrate physicochemical properties and toxicity data for risk assessment?

Answer:

- QSAR models : Use descriptors like logP (1.998) and topological polar surface area (118 Ų) to predict bioaccumulation .

- Read-across approaches : Compare with structurally similar compounds (e.g., 2,4-dinitrobenzenesulfonate) to infer ecotoxicity .

- Machine learning : Train models on OECD datasets to classify acute/chronic hazards .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- NMR : Assign peaks for sulfonate (δ 7.2–7.8 ppm) and amine protons (δ 4.5–5.5 ppm) in D2O .

- Elemental analysis : Verify C/N/S/Na ratios against theoretical values (C: 34.3%, N: 13.3%) .

Advanced: How do spectroscopic and chromatographic methods resolve data contradictions in intermediate detection?

Answer:

- LC-MS/MS : Differentiate isobaric intermediates (e.g., sulfonated vs. nitro derivatives) using fragmentation patterns .

- In situ IR : Monitor nitro group reduction (peak shift from 1520 cm⁻¹ to 1650 cm⁻¹) in real-time .

- Cross-validation : Compare retention times (HPLC) and spectral data (NMR) to reconcile conflicting reports .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

- Environment : Store in airtight containers at 15–25°C, away from light and humidity .

- Incompatibilities : Isolate from oxidizers (e.g., peroxides) and strong acids to prevent sulfonate decomposition .

Advanced: How can researchers investigate the compound’s photostability and degradation kinetics?

Answer:

- UV irradiation studies : Expose solutions to 254–365 nm light and track degradation via HPLC .

- Kinetic modeling : Apply pseudo-first-order kinetics to derive rate constants (k) and half-lives (t₁/₂) .

- Radical trapping : Use scavengers (e.g., tert-butanol) to quantify •OH contribution to photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.